molecular formula C25H22F3N3O2S B2720832 4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine CAS No. 1030386-12-9

4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine

Cat. No.: B2720832
CAS No.: 1030386-12-9
M. Wt: 485.53
InChI Key: CKPQJTDKKIDMRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine is a useful research compound. Its molecular formula is C25H22F3N3O2S and its molecular weight is 485.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Evaluation

Compounds with structural similarities have been synthesized and evaluated for their anticancer activities. For instance, phenylaminosulfanyl-1,4-naphthoquinone derivatives demonstrated potent cytotoxic activity against human cancer cell lines, including A549, HeLa, and MCF-7. These compounds showed low toxicity in normal human kidney cells (HEK293) and induced apoptosis and cell cycle arrest in MCF-7 cells (Ravichandiran et al., 2019).

Computational and Pharmacological Evaluation

Another study focused on the computational and pharmacological potentials of novel derivatives, including 1,3,4-oxadiazole and pyrazoles. These compounds demonstrated binding and moderate inhibitory effects in assays targeting epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), showing potential for tumor inhibition and analgesic and anti-inflammatory actions (Faheem, 2018).

NMR Spectroscopy for Azo-Hydrazo Tautomerism

In a physicochemical study, naphthyl and phenylhydrazinylidene derivatives were characterized using NMR spectroscopy to explore azo-hydrazo tautomerism. This detailed characterization aids in understanding the structural properties of these compounds, which is crucial for their potential applications in material science or as pharmacological agents (Lyčka, 2017).

Fluorescent Chemosensor for Metal Ions

A study on 4-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one (HDDP) revealed its application as a fluorescent chemosensor. HDDP exhibits selective and sensitive detection of Al3+ ions, demonstrating the potential for creating highly selective sensors for metal ions in various environmental and biological contexts (Asiri et al., 2018).

Sulfonated Polyimides for Membrane Technology

Novel side-chain-sulfonated polyimides have been synthesized from bis[4-(4-aminophenoxy)-2-(3-sulfobenzoyl)]phenyl sulfone, displaying good solubility and high thermal stability. These materials are promising for applications in fuel cells and water purification technologies due to their proton conductivity and mechanical strength (Chen et al., 2006).

Mechanism of Action

Properties

IUPAC Name

4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F3N3O2S/c26-25(27,28)19-7-4-8-20(15-19)34(32,33)31-13-11-18(12-14-31)23-16-24(30-29-23)22-10-3-6-17-5-1-2-9-21(17)22/h1-10,15-16,18H,11-14H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPQJTDKKIDMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)S(=O)(=O)C5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.